[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate
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Overview
Description
[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate is a complex organic compound characterized by multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the preparation of the hexyl backbone, followed by the sequential addition of the amino and sulfanyl groups. Common reagents used in these reactions include protecting groups to prevent unwanted side reactions and catalysts to enhance reaction rates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of the amino groups can produce primary amines.
Scientific Research Applications
[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds and covalent bonds, with its targets. These interactions can modulate the activity of the targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-2-(benzoyloxymethyl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate .
- (2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol .
Uniqueness
[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate is unique due to its specific arrangement of amino and sulfanyl groups, which confer distinct chemical properties and biological activities. Its multiple stereocenters also contribute to its uniqueness, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
444618-64-8 |
---|---|
Molecular Formula |
C24H44N6O12S6 |
Molecular Weight |
801.0 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C24H44N6O12S6/c25-9(3-43)19(31)37-1-15(39-21(33)11(27)5-45)17(41-23(35)13(29)7-47)18(42-24(36)14(30)8-48)16(40-22(34)12(28)6-46)2-38-20(32)10(26)4-44/h9-18,43-48H,1-8,25-30H2/t9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m0/s1 |
InChI Key |
RXIOASPQJKOCJM-HYYJSYNMSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](COC(=O)[C@H](CS)N)OC(=O)[C@H](CS)N)OC(=O)[C@H](CS)N)OC(=O)[C@H](CS)N)OC(=O)[C@H](CS)N)OC(=O)[C@H](CS)N |
Canonical SMILES |
C(C(C(C(C(COC(=O)C(CS)N)OC(=O)C(CS)N)OC(=O)C(CS)N)OC(=O)C(CS)N)OC(=O)C(CS)N)OC(=O)C(CS)N |
Origin of Product |
United States |
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